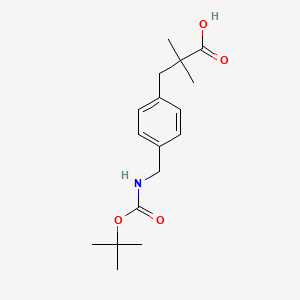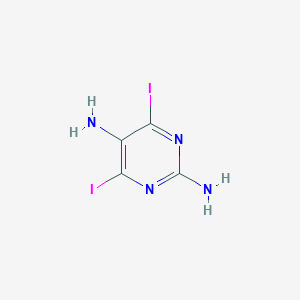
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” is a chemical compound with the molecular formula C11H10ClN3OS . It has a molecular weight of 267.74 .
Molecular Structure Analysis
The InChI code for “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” is 1S/C11H10ClN3OS/c12-7-3-1-6 (2-4-7)9-5-8 (13)10 (17-9)11 (16)15-14/h1-5H,13-14H2, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.439±0.06 g/cm3 . It is available in powder form . The melting and boiling points are not specified in the search results.Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could be used in the production of OLEDs.
Antifungal Activity
Some thiophene derivatives have demonstrated potent antifungal activity against Candida albicans and Candida glabrata . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could potentially be used in the treatment of fungal infections.
Anti-Inflammatory and Analgesic Activities
Some indole derivatives, which are structurally similar to thiophene derivatives, have shown anti-inflammatory and analgesic activities . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could potentially have similar properties.
Antimicrobial Activity
Thiophene derivatives exhibit many pharmacological properties such as antimicrobial activity . This suggests that “3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” could potentially be used in the treatment of microbial infections.
properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(17-9)11(16)15-14/h1-5H,13-14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFAMPLLOPPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)NN)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327875 |
Source


|
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24838966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
CAS RN |
749920-74-9 |
Source


|
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)



![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)


![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)